Cas no 1805628-71-0 (Ethyl 4-chloro-2-methyl-3-nitrophenylacetate)

Ethyl 4-chloro-2-methyl-3-nitrophenylacetate is a synthetic organic compound primarily used as an intermediate in pharmaceutical and agrochemical research. Its molecular structure, featuring a chloro, methyl, and nitro substituent on the phenyl ring, makes it a versatile building block for further chemical modifications. The ethyl ester group enhances solubility in organic solvents, facilitating reactions such as hydrolysis, reduction, or coupling. This compound is valued for its stability under standard conditions and its role in synthesizing more complex molecules, including potential active ingredients. Proper handling and storage are recommended due to the presence of reactive functional groups.
Ethyl 4-chloro-2-methyl-3-nitrophenylacetate structure
1805628-71-0 structure
Product name:Ethyl 4-chloro-2-methyl-3-nitrophenylacetate
CAS No:1805628-71-0
MF:C11H12ClNO4
MW:257.670282363892
CID:5006933

Ethyl 4-chloro-2-methyl-3-nitrophenylacetate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 4-chloro-2-methyl-3-nitrophenylacetate
    • Inchi: 1S/C11H12ClNO4/c1-3-17-10(14)6-8-4-5-9(12)11(7(8)2)13(15)16/h4-5H,3,6H2,1-2H3
    • InChI Key: WVDIZXPUGGGQNA-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(CC(=O)OCC)=C(C)C=1[N+](=O)[O-]

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 292
  • Topological Polar Surface Area: 72.1
  • XLogP3: 2.9

Ethyl 4-chloro-2-methyl-3-nitrophenylacetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A010006948-1g
Ethyl 4-chloro-2-methyl-3-nitrophenylacetate
1805628-71-0 97%
1g
1,445.30 USD 2021-07-06

Additional information on Ethyl 4-chloro-2-methyl-3-nitrophenylacetate

Ethyl 4-chloro-2-methyl-3-nitrophenylacetate (CAS No. 1805628-71-0): A Comprehensive Overview

Ethyl 4-chloro-2-methyl-3-nitrophenylacetate (CAS No. 1805628-71-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound, characterized by its unique structural features, exhibits a range of potential applications in the development of novel therapeutic agents and biochemical research tools. The presence of both chloro and nitro substituents in its molecular framework imparts distinct reactivity, making it a valuable intermediate in synthetic chemistry.

The chemical structure of Ethyl 4-chloro-2-methyl-3-nitrophenylacetate consists of a phenyl ring substituted with a chloro group at the fourth position, a methyl group at the second position, and a nitro group at the third position. Additionally, the phenyl ring is linked to an acetic acid moiety through an ethyl ester group. This particular arrangement of functional groups enhances its utility in various chemical transformations, including nucleophilic aromatic substitution and reduction reactions.

In recent years, there has been growing interest in exploring the pharmacological properties of compounds with similar structural motifs. The nitro group, in particular, is known for its ability to undergo reduction to form amino groups, which can be further functionalized to introduce additional complexity into molecular structures. This characteristic makes Ethyl 4-chloro-2-methyl-3-nitrophenylacetate a promising candidate for the synthesis of bioactive molecules.

Current research in medicinal chemistry has highlighted the importance of phenyl derivatives in drug discovery. Compounds containing nitro and chloro substituents on a phenyl ring have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The synthesis and characterization of Ethyl 4-chloro-2-methyl-3-nitrophenylacetate contribute to the expanding library of such pharmacophores that can be explored for their biological activity.

The< strong>Ethyl 4-chloro-2-methyl-3-nitrophenylacetate molecule can serve as a key intermediate in the preparation of more complex derivatives. For instance, it can be used to synthesize amine-containing compounds through reduction of the nitro group, which can then be further modified using coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations are essential for constructing heterocyclic scaffolds that are prevalent in many modern drugs.

Recent advancements in computational chemistry have also facilitated the design of novel derivatives of Ethyl 4-chloro-2-methyl-3-nitrophenylacetate. Molecular modeling studies have been employed to predict the binding modes of this compound with various biological targets, providing insights into its potential pharmacological effects. Such computational approaches are increasingly integral to drug discovery pipelines, allowing researchers to optimize molecular structures before conducting experimental validations.

The versatility of Ethyl 4-chloro-2-methyl-3-nitrophenylacetate extends beyond its role as an intermediate in synthetic chemistry. It has also been investigated as a potential precursor for materials science applications. The unique electronic properties conferred by the nitro and chloro groups make this compound interesting for developing organic semiconductors and other advanced materials.

In conclusion, Ethyl 4-chloro-2-methyl-3-nitrophenylacetate (CAS No. 1805628-71-0) represents a significant compound in the realm of pharmaceutical and chemical research. Its structural features and reactivity make it a valuable tool for synthesizing novel bioactive molecules and advanced materials. As research continues to uncover new applications for this compound, its importance in both academic and industrial settings is likely to grow.

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